molecular formula C15H10FNO6 B6408800 2-(3-Fluoro-5-methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% CAS No. 1261982-74-4

2-(3-Fluoro-5-methoxycarbonylphenyl)-4-nitrobenzoic acid, 95%

Cat. No. B6408800
CAS RN: 1261982-74-4
M. Wt: 319.24 g/mol
InChI Key: PJJZWFWIQNXLLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Fluoro-5-methoxycarbonylphenyl)-4-nitrobenzoic acid (FMNPA) is an organic compound with the molecular formula C11H7FNO5. It is a white, crystalline solid that is soluble in most organic solvents and has a melting point of 135-136 °C. FMNPA has a variety of applications in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

2-(3-Fluoro-5-methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as benzodiazepines and other heterocyclic compounds. It has also been used as a fluorescent probe for studying the structure and function of proteins and other biological molecules.

Mechanism of Action

2-(3-Fluoro-5-methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% acts as a fluorescent probe for studying the structure and function of proteins and other biological molecules. It binds to the protein, forming a fluorescent complex that can be detected by fluorescent spectroscopy. This allows researchers to observe the structure and dynamics of proteins and other biological molecules in real time.
Biochemical and Physiological Effects
2-(3-Fluoro-5-methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as protein kinase C and cyclooxygenase-2. It has also been found to have an anti-inflammatory effect, as well as a neuroprotective effect.

Advantages and Limitations for Lab Experiments

The use of 2-(3-Fluoro-5-methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is easily synthesized. It is also a highly fluorescent probe, which makes it useful for studying the structure and dynamics of proteins and other biological molecules. However, it is also a relatively unstable compound and is sensitive to light and heat, which can limit its use in experiments.

Future Directions

In the future, 2-(3-Fluoro-5-methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% could be used to study the structure and function of other biological molecules, such as DNA and RNA. It could also be used to study the activity of enzymes involved in various metabolic pathways, such as those involved in the synthesis of hormones and neurotransmitters. Additionally, 2-(3-Fluoro-5-methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% could be used to develop new drugs and other therapeutic agents. Finally, 2-(3-Fluoro-5-methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% could be used to develop new fluorescent probes for imaging and diagnostics.

Synthesis Methods

2-(3-Fluoro-5-methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% can be synthesized through a two-step process. In the first step, 3-fluoro-5-methoxybenzaldehyde is reacted with nitroethane in the presence of a base such as sodium hydroxide or potassium hydroxide. In the second step, the resulting intermediate is then reacted with acetic anhydride in the presence of a base to form 2-(3-Fluoro-5-methoxycarbonylphenyl)-4-nitrobenzoic acid, 95%.

properties

IUPAC Name

2-(3-fluoro-5-methoxycarbonylphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO6/c1-23-15(20)9-4-8(5-10(16)6-9)13-7-11(17(21)22)2-3-12(13)14(18)19/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJZWFWIQNXLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691544
Record name 3'-Fluoro-5'-(methoxycarbonyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluoro-5-methoxycarbonylphenyl)-4-nitrobenzoic acid

CAS RN

1261982-74-4
Record name 3'-Fluoro-5'-(methoxycarbonyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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